N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide
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Overview
Description
N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide, also known as DFTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide is not fully understood. However, it has been suggested that N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide may act as a histone deacetylase inhibitor, which could contribute to its potential anti-cancer activity.
Biochemical and Physiological Effects
Studies have shown that N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide has the potential to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide has been shown to have anti-inflammatory properties. However, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide in lab experiments is that it is relatively easy to synthesize. Additionally, N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide has shown promising results in various scientific research applications. However, one limitation of using N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for further research on N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide. One potential direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Another potential direction is to explore its use in the development of organic semiconductors for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide and its potential applications in environmental science.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide involves the reaction of 3,4-difluoroaniline and 4-methylphenylthiol with 3-bromopropionyl chloride in the presence of a base. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide has been investigated for its potential as an anti-cancer agent. In material science, N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide has been studied for its use in the development of organic semiconductors. In environmental science, N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide has been investigated for its potential as a fluorescent probe for detecting heavy metals in water.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NOS/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-12-4-7-14(17)15(18)10-12/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENOFQQNWURDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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